molecular formula C25H30N2O2S B11343287 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11343287
M. Wt: 422.6 g/mol
InChI Key: PBBHXIYNJSRBGD-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes phenoxy, thiazole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated aromatic compound.

    Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the thiazole intermediate using an amide bond formation reaction, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro, sulfo, and other substituted aromatic compounds.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity. The amide bond provides stability and specificity to the compound’s interactions.

Properties

Molecular Formula

C25H30N2O2S

Molecular Weight

422.6 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C25H30N2O2S/c1-16(2)22-11-8-18(4)14-23(22)29-19(5)24(28)26-13-12-21-15-30-25(27-21)20-9-6-17(3)7-10-20/h6-11,14-16,19H,12-13H2,1-5H3,(H,26,28)

InChI Key

PBBHXIYNJSRBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C)OC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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